molecular formula C16H20F2N2O5S B2737108 Methyl 4-((2-((difluoromethyl)sulfonyl)benzamido)methyl)piperidine-1-carboxylate CAS No. 1797213-29-6

Methyl 4-((2-((difluoromethyl)sulfonyl)benzamido)methyl)piperidine-1-carboxylate

Cat. No. B2737108
CAS RN: 1797213-29-6
M. Wt: 390.4
InChI Key: PUKHEQJFVFBLDA-UHFFFAOYSA-N
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Description

“Methyl 4-((2-((difluoromethyl)sulfonyl)benzamido)methyl)piperidine-1-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The compound also contains a difluoromethylsulfonyl group, which is known to be used in difluoromethylation processes .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Routes and Heterocyclic Compounds Synthesis : Research has demonstrated various synthetic methodologies for creating complex heterocyclic compounds, such as piperidines and pyrrolizidines, through cyclization of acetylenic sulfones with beta and gamma-chloroamines. These processes have been applied in the enantioselective total synthesis of several natural products, highlighting the versatility of such chemical frameworks in synthetic organic chemistry (Back & Nakajima, 2000).

  • Hydrogen Bonding and Proton-Transfer Compounds : Studies on the crystal structures of proton-transfer compounds involving aliphatic nitrogen Lewis bases reveal intricate hydrogen-bonding patterns. These findings contribute to the understanding of molecular interactions and could inform the design of new materials or catalysts (Smith, Wermuth, & Sagatys, 2011).

  • Molecular Structure Analysis : Investigations into the molecular structures of related compounds, such as flunarizinium isonicotinate, provide insights into conformational preferences and intermolecular interactions. Such knowledge is crucial for the rational design of molecules with desired physical or biological properties (Kavitha et al., 2014).

Potential Therapeutic Investigations

  • Anticancer Agents Synthesis : The sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents represent a significant application in the quest for new cancer therapies. Such compounds have shown promising in vitro anticancer activity, suggesting potential for further development (Rehman et al., 2018).

  • Antimicrobial Activity : The synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives and their screening against pathogens of Lycopersicon esculentum (tomato) highlight the antimicrobial potential of such compounds. Structure-activity relationship studies further elucidate the impact of molecular modifications on antimicrobial efficacy (Vinaya et al., 2009).

Future Directions

The future directions for research on this compound would likely involve further studies on its synthesis, properties, and potential applications. Given the presence of a piperidine ring in its structure, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

methyl 4-[[[2-(difluoromethylsulfonyl)benzoyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O5S/c1-25-16(22)20-8-6-11(7-9-20)10-19-14(21)12-4-2-3-5-13(12)26(23,24)15(17)18/h2-5,11,15H,6-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKHEQJFVFBLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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